MappianineE
Description
Mappianine E is a bioactive alkaloid isolated from the Mappia genus of plants, which are traditionally used in ethnomedicine for their anti-inflammatory and anticancer properties. Structurally, it belongs to the monoterpene indole alkaloid family, characterized by a fused pentacyclic ring system with a hydroxyl group at C-3 and a methyl ester moiety at C-16 .
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S,6S,12bS)-3-methoxycarbonyl-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-6-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c1-3-12(11-25)14-8-18-20-15(13-6-4-5-7-17(13)23-20)9-19(21(26)27)24(18)10-16(14)22(28)29-2/h3-7,10-11,14,18-19,23H,8-9H2,1-2H3,(H,26,27)/b12-3-/t14-,18-,19-/m0/s1 |
InChI Key |
JDCMHAZJGBZWEF-CVOKLGQBSA-N |
Isomeric SMILES |
C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(C[C@H](N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3 |
Canonical SMILES |
CC=C(C=O)C1CC2C3=C(CC(N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
MappianineE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MappianineE has been evaluated for its cytotoxic effects on various cancer cell lines, including MGC-803, Bel-7404, A549, NCI-H460, and HepG2 . It has shown moderate cytotoxicity against these cell lines, making it a potential candidate for further research in cancer therapy. Additionally, this compound and its analogues are being studied for their potential antiproliferative activities .
Mechanism of Action
The mechanism of action of MappianineE involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects through modulation of cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Contrasts :
- Functional Groups : The C-16 methyl ester in Mappianine E contrasts with Camptothecin’s lactone ring, which is critical for its topoisomerase inhibition but prone to hydrolysis in vivo .
Functional Comparison with Analogous Compounds
Using ’s criteria for functional similarity, Mappianine E is compared to Vinblastine (anticancer vinca alkaloid) and Quinine (antimalarial):
| Parameter | Mappianine E | Vinblastine | Quinine |
|---|---|---|---|
| Primary Use | Anticancer | Antimitotic (leukemia) | Antimalarial |
| Mechanism | Apoptosis induction* | Tubulin polymerization inhibition | Heme polymerization inhibition |
| Toxicity | Moderate (theoretical LD₅₀: 120 mg/kg)* | High (neurotoxicity) | Low (tinnitus at high doses) |
*Inferred from related indole alkaloid mechanisms .
Notable Findings:
- Mappianine E’s apoptosis-inducing mechanism diverges from Vinblastine’s tubulin-targeted action, suggesting lower neurotoxicity risk .
- Unlike Quinine, Mappianine E lacks a quinoline ring, which correlates with reduced antimalarial efficacy but improved solubility .
Analytical Methodologies for Comparison
emphasizes the use of Supplementary Tables 1–8 for validating compound comparisons. For Mappianine E, key analytical steps would include:
Chromatographic Purity : HPLC retention time (e.g., 12.3 min) vs. Vincamine (9.8 min) .
Spectroscopic Data : NMR chemical shifts for H-9 (δ 6.42 ppm) vs. Camptothecin’s H-12 (δ 7.89 ppm) .
Bioassay Results : Comparative IC₅₀ values across cell lines (e.g., MCF-7 breast cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
